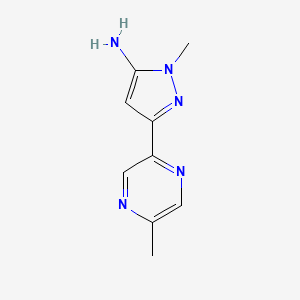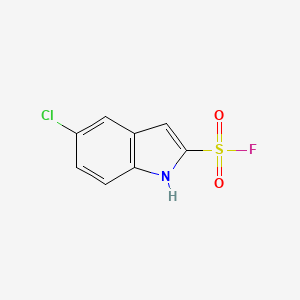
1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine typically involves the alkylation of pyrazoles with appropriate reagents. One common method includes the use of poly(bromomethyl) compounds in the presence of potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogenated derivatives are used as starting materials.
Common reagents and conditions for these reactions include the use of organic solvents like methanol, ethanol, and dichloromethane, along with catalysts such as copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine has several scientific research applications:
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can catalyze various chemical reactions. The specific pathways involved depend on the nature of the target and the context of its application .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a phenyl group instead of a pyrazinyl group, which affects its chemical properties and applications.
1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid:
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyrazole and pyrazine rings, making it versatile for various applications.
Eigenschaften
Molekularformel |
C9H11N5 |
|---|---|
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-4-12-8(5-11-6)7-3-9(10)14(2)13-7/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
HLSUQFQWRCQSBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)C2=NN(C(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)



![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)




![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)


